2,6-Dimethyl-1-nitrosopiperidine

Übersicht

Beschreibung

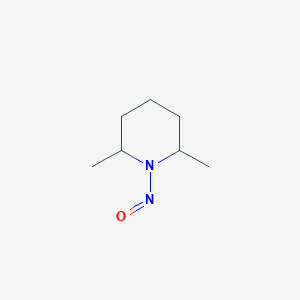

2,6-Dimethyl-1-nitrosopiperidine is a chemical compound with the molecular formula C₇H₁₄N₂O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

2,6-Dimethyl-1-nitrosopiperidine can be synthesized through the nitrosation of 2,6-dimethylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

2,6-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Reagent in Organic Synthesis

2,6-Dimethyl-1-nitrosopiperidine serves as a reagent in organic synthesis, particularly in the study of nitrosamine chemistry. It is involved in reactions that explore the reactivity of nitroso groups and their transformations into other functional groups. The compound can undergo oxidation to form N-oxides, reduction to yield amines, and substitution reactions with various nucleophiles.

Mechanistic Studies

The compound is utilized in mechanistic studies to understand the metabolic activation processes of nitrosamines. Specifically, it undergoes α-hydroxylation via cytochrome P450 enzymes, leading to reactive intermediates that can interact with DNA, potentially causing mutations. This understanding is crucial for developing strategies to mitigate the carcinogenic effects associated with nitrosamines.

Biological Research Applications

Carcinogenicity Studies

Ongoing research investigates the carcinogenic potential of this compound. Studies have demonstrated that this compound can induce tumors in various animal models, including rats and hamsters. For instance, significant tumor incidence has been reported in the nasal cavity and esophagus of treated animals . These findings are pivotal for understanding the mechanisms of nitrosamine-induced carcinogenesis.

Biological Activity Assessment

Research has also focused on evaluating the biological activities of this compound beyond its carcinogenic properties. Its potential antimicrobial and anticancer properties are under investigation, contributing to the broader field of drug discovery.

Medical Research Applications

Understanding Mechanisms of Action

While not directly used in medicine, the study of this compound aids in understanding the mechanisms through which nitrosamines may induce cancer. This knowledge is essential for developing preventive measures and therapeutic strategies against nitrosamine-related cancers .

Drug Development Insights

The insights gained from studying this compound can inform drug development processes. By understanding how nitrosamines interact with biological systems, researchers can design compounds that either mimic beneficial effects or counteract harmful ones.

Industrial Applications

Intermediate in Chemical Production

In industrial settings, this compound is used as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions that are valuable for producing fine chemicals and pharmaceuticals.

Safety Assessments

Given its potential carcinogenicity, safety assessments are critical when handling this compound in industrial applications. Regulatory bodies monitor its use to minimize exposure risks among workers and consumers .

Table 1: Tumor Incidence from Animal Studies

| Species | Route of Administration | Tumor Type | Incidence (%) |

|---|---|---|---|

| Sprague Dawley Rat | Drinking Water | Adenocarcinoma (Nasal Turbinates) | 100% |

| Sprague Dawley Rat | Drinking Water | Squamous Cell Carcinoma (Esophagus) | 73% |

| Syrian Hamster | Gavage | Forestomach Tumors | 20% |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Product Formed | Common Reagents Used |

|---|---|---|

| Oxidation | N-Oxides | Hydrogen Peroxide |

| Reduction | Amines | Sodium Borohydride |

| Substitution | Substituted Piperidines | Various Nucleophiles |

Case Studies

Case Study 1: Carcinogenicity Assessment

A study conducted by Lijinsky and Taylor (1975) evaluated the carcinogenic effects of this compound on Sprague Dawley rats. The results showed a high incidence of tumors at multiple sites after administration via drinking water over an extended period. This study underscores the importance of understanding nitrosamine exposure risks.

Case Study 2: Mechanistic Insights into Nitrosamine Action

Research published in Chemical Research in Toxicology highlighted how metabolic activation leads to DNA interactions by nitrosamines like this compound. The findings suggest pathways for potential intervention strategies against nitrosamine-induced mutagenesis .

Wirkmechanismus

The primary mechanism by which 2,6-Dimethyl-1-nitrosopiperidine exerts its effects is through metabolic activation. In biological systems, it undergoes α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with DNA, potentially causing mutations and contributing to carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyl-1-nitrosopiperidine is similar to other nitrosamines such as N-nitrosopyrrolidine and N-nitrosodimethylamine. it is unique in its specific structural configuration and the resulting chemical reactivity. For example:

N-nitrosopyrrolidine: Induces liver tumors but not esophageal tumors.

N-nitrosodimethylamine: Known for its high carcinogenic potential and widespread presence in various environmental sources

These comparisons highlight the distinct pathways and effects of different nitrosamines, emphasizing the importance of studying each compound individually.

Biologische Aktivität

2,6-Dimethyl-1-nitrosopiperidine (DMNP) is a nitrosamine compound that has garnered attention in scientific research due to its potential biological activities, particularly its carcinogenic properties. This article provides a comprehensive overview of the biological activity of DMNP, including its mechanisms of action, toxicological effects, and relevant case studies.

DMNP is part of a larger class of nitrosamines known for their biological activity. The nitroso group in DMNP is crucial for its reactivity and interaction with biological macromolecules. The mechanism of action primarily involves the formation of reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to genotoxic effects.

Key Reactions

- Oxidation : DMNP can undergo oxidation to form various nitroso derivatives.

- Reduction : The nitroso group can be reduced to an amino group, altering the compound's reactivity.

- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted piperidine derivatives.

Carcinogenicity

DMNP is recognized for its carcinogenic potential, particularly in animal models. Studies have shown that it induces tumors in various organs:

| Animal Model | Tumor Type | Incidence |

|---|---|---|

| Male Rats | Nasal adenocarcinoma | 100% (15/15) |

| Male Rats | Esophageal tumors (benign) | 100% (15/15) |

| Female Rats | Nasal adenocarcinoma | 87% (13/15) |

| Female Rats | Esophageal tumors (benign) | 100% (15/15) |

| Female Rats | Hepatocellular carcinoma | 7% (1/15) |

These findings suggest that DMNP is a potent carcinogen, particularly affecting the nasal cavity and esophagus in rodent models .

Toxicological Profile

The toxicological profile of DMNP indicates severe effects on liver function and potential developmental toxicity. In studies involving chronic exposure, significant liver damage was observed, characterized by necrosis and subsequent fibrosis. The lowest-observed-adverse-effect levels (LOAELs) indicate serious health risks associated with DMNP exposure .

Case Studies

-

Carcinogenicity in Rodents :

A study conducted by Lijinsky and Taylor demonstrated that male Sprague Dawley rats exposed to DMNP via drinking water developed multiple tumors, including rare adenocarcinomas in nasal turbinates. The study highlighted the compound's ability to induce tumors at low doses over extended periods . -

Mechanistic Studies :

Research by Wong et al. focused on the metabolic activation pathways of DMNP compared to structurally similar compounds like N-nitrosopyrrolidine. Their findings indicated that DMNP undergoes α-hydroxylation more efficiently in esophageal tissues than NPYR, suggesting tissue-specific activation contributing to its carcinogenicity . -

Genotoxic Effects :

In vitro studies have shown that DMNP induces unscheduled DNA synthesis in cultured rat hepatocytes and forms DNA adducts in liver tissues. These genotoxic effects are mediated through metabolic activation involving cytochrome P450 enzymes .

Eigenschaften

IUPAC Name |

2,6-dimethyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOIIQGEWWYGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875699 | |

| Record name | 2,6-Dimethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | N-Nitroso-2,6-dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17721-95-8 | |

| Record name | 2,6-Dimethyl-1-nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17721-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2,6-dimethyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges are associated with the use of palladium on carbon (Pd/C) catalysts in large-scale pharmaceutical production, particularly concerning 2,6-dimethyl-1-nitrosopiperidine?

A1: One major challenge in the pharmaceutical industry is the scaling up of reactions from laboratory settings to large-scale production. A common issue encountered with Pd/C-mediated hydrogenation reactions, like those involving this compound, is catalyst poisoning. Specifically, the presence of Fe2+ ions has been identified as a significant poison for Pd/C catalysts during the selective hydrogenation of this compound to its corresponding hydrazo compound. [] This poisoning reduces the catalyst's activity and can hinder the reaction's efficiency at a larger scale. Researchers have addressed this challenge by identifying specific solutions, such as using alternative catalyst materials or modifying reaction conditions to mitigate the effects of poisoning. []

Q2: How do the chiroptical properties of this compound align with the sector rule for N-nitrosoamines?

A2: The sector rule for N-nitrosoamines predicts a positive Cotton effect for (−)-(R,R)-2,6-dimethyl-1-nitrosopiperidine around 350 nm. While recent publications have questioned the applicability of this rule, research confirms that the chiroptical properties of both (+)‐ and (−)‐2,6‐dimethyl‐1‐nitrosopiperidine conform to the sector rule's predictions. [] This finding reinforces the validity of the sector rule in predicting the chiroptical behavior of N-nitrosoamines like this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.